Methyl 2-butynoate

Beschreibung

Fundamental Role of Alkynoate Esters in Contemporary Organic Chemistry

Alkynoate esters are characterized by a carbon-carbon triple bond conjugated with an ester functional group. This arrangement imparts a distinct electronic bias to the molecule, rendering the alkyne susceptible to a variety of chemical reactions. researchgate.netresearchgate.net The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon electrophilic and the α-carbon susceptible to nucleophilic attack, depending on the reaction conditions. This inherent reactivity has established alkynoate esters as powerful and diverse building blocks in modern organic synthesis. researchgate.netresearchgate.net

Their versatility is demonstrated in their participation in numerous synthetic transformations, serving as crucial intermediates for the construction of complex organic frameworks. solubilityofthings.com Alkynoate esters are instrumental in the synthesis of a broad spectrum of heterocyclic compounds containing oxygen, nitrogen, and sulfur, as well as fused and spiro-heterocyclic systems. researchgate.net The development of efficient catalytic methodologies utilizing these esters has enabled access to architecturally diverse and complex molecules with high atom economy. researchgate.netresearchgate.net Furthermore, their ability to act as precursors in various synthetic pathways allows for the production of intricate organic molecules, highlighting their importance in both natural product synthesis and medicinal chemistry. solubilityofthings.com

Evolution of Synthetic and Mechanistic Research Involving Methyl 2-butynoate

This compound, with the chemical formula C₅H₆O₂, is a colorless to yellowish liquid with a characteristic fruity odor. guidechem.comcymitquimica.com It is soluble in organic solvents but insoluble in water. guidechem.com The presence of the alkyne functional group allows it to readily participate in various chemical reactions, including addition reactions and polymerization, making it a valuable intermediate in the production of other chemicals. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 23326-27-4 guidechem.comvwr.com |

| Molecular Formula | C₅H₆O₂ guidechem.comvwr.comchemsynthesis.com |

| Molecular Weight | 98.10 g/mol vwr.comchemsynthesis.com |

| Appearance | Clear colorless to yellow liquid guidechem.comchemdad.com |

| Boiling Point | 148 °C vwr.com |

| Flash Point | 45 °C vwr.com |

| Density | 1.00 g/mL (at 20 °C) vwr.com |

Early research into this compound and related compounds, such as methyl 4-hydroxy-2-butynoate, focused on their preparation and utility as starting materials. For instance, methyl 4-hydroxy-2-butynoate has been synthesized and used as a dipolarophile in 1,3-dipolar cycloaddition reactions. orgsyn.org Over time, the scope of reactions involving this compound has expanded significantly.

Mechanistic inquiries have also evolved, with studies focusing on understanding the intricate pathways of reactions involving this compound. For example, research on the thermal decomposition of the related compound methyl butanoate has utilized theoretical approaches to analyze its breakdown kinetic mechanism, providing insights into the behavior of such esters under various conditions. acs.orgresearchgate.net These studies, which explore reaction pathways and transition states, are crucial for optimizing reaction conditions and developing new synthetic methodologies. acs.org

More recent research has explored the use of this compound in sophisticated catalytic systems. For example, it has been employed in phosphine-catalyzed (3+2) cycloaddition reactions for the synthesis of spirocyclic structures. uow.edu.au Additionally, its participation in the Trost γ-addition of carbon pronucleophiles, catalyzed by polymer-supported triphenylphosphine (B44618), demonstrates its utility in modern, more sustainable synthetic methods. researchgate.net The development of detailed chemical kinetic models for the combustion of related esters like methyl butanoate further underscores the ongoing efforts to understand the fundamental chemical behavior of these compounds. pku.edu.cn

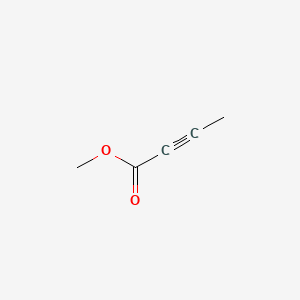

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl but-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQCANQILFWSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177876 | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23326-27-4 | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023326274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23326-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-butynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Butynoate and Advanced Derivatives

Established Synthetic Pathways to Methyl 2-butynoate

The synthesis of this compound can be achieved through several well-established methods, primarily involving the esterification of 2-butynoic acid or the direct functionalization of smaller alkyne precursors.

Esterification Protocols for Alkyne Carboxylic Acids

The most common method for synthesizing this compound and its analogs is through the Fischer esterification of the corresponding alkyne carboxylic acid. This acid-catalyzed reaction involves reacting 2-butynoic acid with methanol (B129727).

Key parameters for this reaction include:

Catalyst : Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically used.

Reactant Ratio : An excess of the alcohol (methanol) is often used to drive the reaction equilibrium towards the formation of the ester.

Temperature : The reaction is typically carried out at reflux temperatures, ranging from 60–80°C, to increase the reaction rate.

Water Removal : The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium and maximize the yield of the ester.

A similar approach is used for the synthesis of other alkyl 2-butynoates, such as ethyl 2-butynoate, by substituting methanol with ethanol (B145695). The progress of the reaction is often monitored by techniques like gas chromatography (GC) to ensure completion and minimize the formation of side products.

Direct Alkyne Functionalization Strategies

Direct functionalization strategies offer an alternative route to this compound, often starting from smaller, more readily available alkyne precursors. One notable method involves the carbomethoxylation of a Grignard reagent derived from a terminal alkyne. This approach circumvents the need to first prepare and isolate 2-butynoic acid.

For instance, the synthesis of methyl 4-hydroxy-2-butynoate can be achieved by treating the Grignard reagent of a protected propargyl alcohol with methyl chloroformate. orgsyn.org This method is described as an efficient and mild way to prepare highly reactive α,β-acetylenic esters. orgsyn.org A similar strategy can be applied to the synthesis of methyl 4-chloro-2-butynoate, where the lithium derivative of propargyl chloride is reacted with methyl chloroformate. orgsyn.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound backbone allows for the creation of a diverse range of derivatives with tailored properties for various synthetic applications.

Halogenated Methyl 2-butynoates (e.g., Methyl 4-chloro-2-butynoate)

Methyl 4-chloro-2-butynoate is a key intermediate in organic synthesis. It can be prepared by the esterification of 4-chloro-2-butynoic acid with methanol in the presence of sulfuric acid. orgsyn.org However, a more direct and higher-yielding, one-step synthesis starts from propargyl chloride. orgsyn.org In this method, propargyl chloride is treated with methyllithium (B1224462) to form the corresponding lithium acetylide, which is then reacted with methyl chloroformate to yield methyl 4-chloro-2-butynoate. orgsyn.org This process avoids the isolation of the potentially explosive 4-chloro-2-butynoic acid. orgsyn.org

Table 1: Comparison of Synthetic Routes to Methyl 4-chloro-2-butynoate

| Starting Material | Key Reagents | Reported Yield | Reference |

| 4-chloro-2-butynoic acid | Methanol, Sulfuric acid | 54% | orgsyn.org |

| Propargyl chloride | Methyllithium, Methyl chloroformate | 81-83% | orgsyn.org |

Hydroxylated Methyl 2-butynoates (e.g., Methyl 4-hydroxy-2-butynoate)

Methyl 4-hydroxy-2-butynoate is another important derivative. A common synthetic route involves the esterification of 4-hydroxy-2-butynoic acid with methanol, catalyzed by sulfuric acid, which can produce yields as high as 83%. orgsyn.orgorgsyn.org

An alternative pathway involves the use of protecting groups. For example, the hydroxyl group of propargyl alcohol can be protected with a tetrahydropyranyl (THP) group. orgsyn.org The resulting THP-protected alcohol is then converted to its Grignard reagent and reacted with methyl chloroformate. orgsyn.org Subsequent removal of the THP protecting group with a mild acid catalyst, such as Dowex 50 resin in methanol, affords methyl 4-hydroxy-2-butynoate. orgsyn.org This method avoids the potentially hazardous carboxylation of an acetylenic Grignard reagent in an autoclave. orgsyn.org

Table 2: Synthesis of Methyl 4-hydroxy-2-butynoate

| Starting Material | Key Steps | Reported Yield | Reference |

| 4-hydroxy-2-butynoic acid | Esterification with methanol and sulfuric acid | 83% | orgsyn.orgorgsyn.org |

| Propargyl alcohol | THP protection, Grignard formation, reaction with methyl chloroformate, deprotection | 60-65% | orgsyn.org |

Innovative Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of more sustainable and environmentally friendly processes. kahedu.edu.in The principles of green chemistry, such as atom economy, the use of catalytic reagents, and the avoidance of hazardous substances, are increasingly being applied to the synthesis of this compound and its derivatives. kahedu.edu.in

One area of innovation is the use of reusable catalysts. For example, polymer-supported triphenylphosphine (B44618) has been shown to be an effective and reusable catalyst for the γ-addition of various pronucleophiles to this compound. researchgate.net These reactions can be carried out in aqueous media, reducing the need for volatile organic solvents. researchgate.net

Another green approach involves the use of ionic liquids as catalysts. For the synthesis of methyl 3-methyl-2-butenoate, an ionic liquid, [1-(3-sulfonic acid)]propyl-3-methylimidazolium hydrogen sulfate, has been used as a catalyst in a reflux reaction with methanol, achieving a high yield. chemicalbook.com The ionic liquid catalyst can be easily separated from the product and potentially reused. chemicalbook.com

The development of solvent-free reaction conditions is another key aspect of green chemistry. Some cycloaddition reactions involving ethyl 2-butynoate have been successfully carried out without a solvent, using only a catalytic amount of hydroquinone (B1673460) to prevent polymerization. mun.ca These innovative approaches highlight a shift towards more sustainable and efficient methods for the synthesis of this compound and its derivatives.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Butynoate

Nucleophilic Addition Reactions of Methyl 2-butynoate

This compound serves as a versatile substrate in various nucleophilic addition reactions, primarily due to the electrophilic nature of its carbon-carbon triple bond, which is activated by the adjacent electron-withdrawing methyl ester group.

Organophosphine catalysis facilitates the conjugate addition of nucleophiles to activated alkynes like this compound. This process typically involves the initial nucleophilic attack of the phosphine (B1218219) on the alkyne, forming a zwitterionic intermediate that subsequently activates the nucleophile for addition. nih.govrsc.org

The kinetics of the addition of various tertiary phosphines to this compound have been studied, revealing that it is approximately 10 times less reactive towards phosphines than ethyl acrylate. rsc.org For instance, the second-order rate constants (k₂) for the reaction of tributylphosphine (B147548) (PBu₃) and triphenylphosphine (B44618) (PPh₃) with ethyl 2-butynoate in dichloromethane (B109758) at 20°C were determined to be 1.28 x 10⁻³ M⁻¹s⁻¹ and 1.35 x 10⁻⁵ M⁻¹s⁻¹, respectively. rsc.org These reactions are generally the initial and often rate-determining step in many phosphine-catalyzed reactions. rsc.orgresearchgate.net

The scope of nucleophiles in these reactions is broad and includes carbon- and oxygen-centered nucleophiles. nih.gov For example, the γ-addition of various carbon pronucleophiles, such as dimethyl malonate and β-ketoesters, to this compound has been efficiently carried out. researchgate.netresearchgate.net The reaction proceeds through a common phosphonium (B103445) dienolate intermediate, which activates the pronucleophile by deprotonation. nih.govnih.gov

Interactive Table: Second-Order Rate Constants for Phosphine Addition to Michael Acceptors rsc.org

| Phosphine | Michael Acceptor | k₂ (M⁻¹s⁻¹) |

| PBu₃ | Ethyl 2-butynoate | 1.28 x 10⁻³ |

| PPh₃ | Ethyl 2-butynoate | 1.35 x 10⁻⁵ |

| PBu₃ | Ethyl acrylate | 1.22 x 10⁻² |

| PPh₃ | Ethyl acrylate | 1.95 x 10⁻⁴ |

The reaction is initiated by the addition of the phosphine catalyst to the alkyne, forming a zwitterionic intermediate. rsc.orgrsc.org PSI-ESI-MS studies have successfully identified key organophosphonium intermediates. rsc.org For example, in the reaction between ethanol (B145695) and ethyl 2-butynoate catalyzed by tri-n-butylphosphine, the first species observed by PSI-ESI-MS corresponds to the protonated zwitterion formed from the addition of the phosphine to the alkyne. rsc.org Subsequent intermediates in the catalytic cycle can also be detected, providing a comprehensive picture of the reaction pathway and the formation of any side products. rsc.orgrsc.org

A significant advancement in the practical application of these reactions is the development of reusable, polymer-supported phosphine catalysts. researchgate.netresearchgate.netcollectionscanada.gc.ca For instance, a polymer-supported triphenylphosphine has been effectively used as a recyclable catalyst for the γ-addition of pronucleophiles to this compound in aqueous media. nih.govresearchgate.netresearchgate.net This approach offers several "green chemistry" advantages, including the recovery and reuse of the catalyst and the use of water as a solvent, which can also act as a proton shuttle. researchgate.net

The reactions can be carried out in a mixture of water and toluene (B28343) (5:1), and the polymer-supported catalyst can be recovered and reused multiple times with only a slight decrease in activity. researchgate.netresearchgate.net For example, a polymer-supported triphenylphosphine resin was reused twice in the γ-addition of dimethyl malonate to this compound, affording the product in 73% and 60% yield, respectively. researchgate.net

Interactive Table: Reusability of Polymer-Supported Triphenylphosphine Catalyst researchgate.net

| Cycle | Yield (%) |

| 1 | 81 |

| 2 | 73 |

| 3 | 60 |

This compound's reactivity as a Michael acceptor in phosphine-catalyzed reactions has been compared to other activated alkenes and alkynes. rsc.orgresearchgate.net Generally, Michael acceptors with sp-hybridized electrophilic centers, like this compound, are less sensitive to changes in the nucleophilicity of the phosphine catalyst compared to those with sp²-hybridized reactive sites, such as ethyl acrylate. rsc.orgresearchgate.netrsc.orgresearchgate.net

Kinetic studies have shown that ethyl propiolate is significantly more reactive than this compound. The introduction of a methyl group on the alkyne reduces the reactivity by a factor of 2.5 to 3 orders of magnitude. rsc.org Furthermore, ethyl 2-butynoate is about 10 times less reactive towards phosphines than ethyl acrylate. rsc.org This difference in reactivity is attributed to both steric and electronic effects of the substituents on the Michael acceptor.

Beyond phosphine catalysis, the alkyne moiety of this compound is susceptible to attack by a variety of nucleophiles. acs.org These reactions, often referred to as conjugate additions, can be promoted by bases or other catalysts. acs.org The electron-withdrawing nature of the ester group polarizes the carbon-carbon triple bond, making the β-carbon atom electrophilic and prone to nucleophilic attack.

For example, thiols can add across the alkyne in a thiol-yne reaction, and amines can participate in amino-yne additions. acs.org The stereochemical outcome of these additions (syn or anti) can often be controlled by the choice of catalyst and reaction conditions. acs.org In some cases, nucleophilic addition can also be mediated by transition metals. For instance, nickel-catalyzed additions of certain reagents to this compound have been reported. umich.edu

Organophosphine-Catalyzed Conjugate Additions

Catalyst Reusability and Aqueous Media Applications

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. This compound, with its electron-deficient alkyne moiety, is an effective participant in these reactions.

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org this compound serves as an efficient dipolarophile in these reactions. For instance, its derivative, methyl 4-hydroxy-2-butynoate, has been utilized in the synthesis of 8-aza-3-deazaguanosine. orgsyn.orgorgsyn.orgcdnsciencepub.com In this synthesis, the 1,3-dipolar cycloaddition of 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl azide (B81097) with methyl 4-hydroxy-2-butynoate yields a key triazole intermediate. cdnsciencepub.comcdnsciencepub.com The reaction proceeds cleanly, though it may require several days for completion at temperatures between 50-70°C. cdnsciencepub.com

The reactivity and regioselectivity of this compound derivatives in 1,3-dipolar cycloadditions are influenced by the substituents on the alkyne. clockss.org For example, the reaction of methyl 4-oxo-2-butynoate with diazo compounds proceeds readily to form pyrazoles. clockss.org

Table 1: 1,3-Dipolar Cycloaddition of this compound Derivatives

| 1,3-Dipole | This compound Derivative | Product | Reference |

|---|---|---|---|

| 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl azide | Methyl 4-hydroxy-2-butynoate | Methyl 5-hydroxymethyl-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-v-triazole-4-carboxylate | cdnsciencepub.comcdnsciencepub.com |

| Diazomethane | Methyl 4-oxo-2-butynoate | Formylpyrazole | clockss.org |

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. This compound can act as a dienophile in these reactions. libretexts.org In an aza-Diels-Alder reaction, a diene reacts with an imine (the aza-dienophile). This compound has been employed as a dienophile in the synthesis of highly substituted 1,4-dihydropyridine (B1200194) frameworks, such as that found in the drug amlodipine. beilstein-journals.orgresearchgate.netkchem.org

In one approach, an aza-Diels-Alder reaction between a Knoevenagel adduct and this compound proceeds with high regioselectivity (>50:1) to form the dihydropyridine (B1217469) ring. beilstein-journals.orgresearchgate.net This reaction is typically carried out in a solvent like dry toluene at reflux. researchgate.netkchem.org

Table 2: Aza-Diels-Alder Reaction Involving this compound

| Diene | Dienophile | Product | Regioselectivity | Yield | Reference |

|---|

Transition metals can catalyze the cycloaddition of this compound with various heterocycles. For example, ruthenium-catalyzed cycloadditions of 2,3-diphenyl-2H-azirine with this compound have been investigated using density functional theory (DFT) calculations. oup.comresearchgate.net These studies help in understanding the reaction mechanisms and selectivity for [3+2] versus [3+2+2] cycloaddition products. oup.comresearchgate.net

Copper(II) catalysts have also been shown to mediate the (3+2) cycloaddition of 2H-azirines with enols, proceeding via an N1-C2 azirine bond cleavage. mdpi.com

Diels-Alder Type Reactions (e.g., Aza-Diels–Alder Reactions)

Metal-Mediated Insertion and Coupling Reactions

Metal catalysts can facilitate the insertion of this compound into metal-ligand bonds and promote coupling reactions, leading to the formation of new carbon-carbon bonds.

The insertion of alkynes into metal-carbon bonds is a fundamental step in many catalytic cycles. In the context of gold catalysis, the insertion of this compound into gold(I) acetylide complexes has been studied. csic.esrsc.org The reaction with this compound at 120 °C can lead to multiple products, potentially due to side reactions involving the acidic methyl group. csic.esresearchgate.net

The nuclearity of the gold(I) acetylide complex, meaning whether it is a monometallic or bimetallic species, has a profound impact on the alkyne insertion reaction. csic.esrsc.orgcsic.es Bimetallic gold(I) acetylide complexes exhibit enhanced reactivity compared to their monometallic counterparts. csic.eschemrxiv.org

For instance, the migratory insertion of dimethyl acetylenedicarboxylate (B1228247) (DMAD), a related alkyne, into bimetallic NHC-supported gold(I) acetylide complexes occurs readily at 25 °C. In contrast, the corresponding monometallic complexes require much harsher conditions (temperatures ≥ 110 °C) for the same transformation to occur. csic.eschemrxiv.org Experimental and computational studies suggest that the second gold fragment in the bimetallic species increases the nucleophilicity of the reactive acetylide carbon, facilitating the interaction with the alkyne in the rate-determining step. csic.eschemrxiv.org This enhanced reactivity of bimetallic species has also been explored for the insertion of other substrates. csic.esrsc.org

Table 3: Influence of Nuclearity on Alkyne Insertion in Gold(I) Acetylide Complexes

| Complex Type | Alkyne | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Monometallic Gold(I) Acetylide | Dimethyl acetylenedicarboxylate (DMAD) | ≥ 110 °C | Enyne product | csic.eschemrxiv.org |

| Bimetallic Gold(I) Acetylide | Dimethyl acetylenedicarboxylate (DMAD) | 25 °C | Enyne product | csic.eschemrxiv.org |

Alkyne Insertion in Gold(I) Acetylide Complexes

Experimental and Computational Mechanistic Studies

The reactivity of this compound has been the subject of both experimental and computational investigations to elucidate the mechanisms of its various transformations. Studies have focused on understanding the electronic effects of its functional groups and the intermediates formed during reactions.

Phosphine-catalyzed reactions involving this compound are proposed to proceed through zwitterionic intermediates. researchgate.netnih.gov The initial step involves the coordination of a phosphine catalyst, such as triphenylphosphine or the more nucleophilic tributylphosphine, to the electron-deficient alkyne. nih.govacs.org This creates a zwitterionic species that acts as the key reactive intermediate in subsequent cycloaddition or annulation steps. researchgate.net For instance, in phosphine-catalyzed [3+2] cycloadditions with imines, tributylphosphine is the required catalyst when using the less reactive butynoates compared to allenoates. acs.org

Computational and experimental studies on the insertion of alkynes into gold(I) acetylide complexes have provided further mechanistic insights. rsc.org While dimethylacetylenedicarboxylate (DMAD) readily inserts into digold acetylides, the reaction with this compound proved more complex, leading to multiple unidentified products under elevated temperatures. rsc.org Kinetic studies of the DMAD insertion via Eyring analysis revealed a significantly associative process in the rate-determining step, which is supported by a negative activation entropy. rsc.org

Table 1: Activation Parameters for DMAD Insertion into Digold Acetylide Complex

| Parameter | Value | Units |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 18.1 (±0.3) | kcal mol⁻¹ |

| Activation Entropy (ΔS‡) | -15.0 (±1.0) | cal mol⁻¹ K⁻¹ |

| Gibbs Free Energy (ΔG‡ at 298 K) | 22.6 (±0.1) | kcal mol⁻¹ |

Data sourced from experimental Eyring analysis of a related alkyne insertion reaction, providing a model for the type of mechanistic investigation applicable to this compound. rsc.org

DFT calculations for these insertion reactions show a stepwise mechanism, where the nucleophilicity of the acetylide's carbon atom is enhanced by the presence of a second metal fragment, facilitating the interaction with the alkyne in the rate-determining step. rsc.org Although less reactive, this provides a theoretical framework for understanding the potential reaction pathways of this compound with similar metal complexes.

Annulation Reactions and Heterocycle Formation (e.g., Thioamide Annulation)

This compound is a versatile substrate for various annulation reactions, leading to the synthesis of a range of heterocyclic compounds. acs.org Its electron-deficient triple bond makes it an excellent partner in cycloaddition reactions. alfred.edu

A notable example is the phosphine-catalyzed annulation of thioamides with 2-alkynoates like ethyl 2-butynoate. chemicalbook.inalkalisci.com This reaction, catalyzed by tri-n-butylphosphine, provides a direct route to thiazoline (B8809763) heterocycles. alkalisci.comchemsrc.comsigmaaldrich.com

Furthermore, this compound can be employed in [3+2] cycloaddition reactions to form other five-membered heterocycles. acs.orgalfred.edu In the presence of tributylphosphine, it reacts with N-tosylimines to afford pyrroline (B1223166) derivatives. acs.org The reaction proceeds through a phosphine-generated zwitterionic intermediate which acts as a three-carbon synthon. acs.orgalfred.edu While the reaction with N-tosylimines yields the [3+2] cycloadduct as the major product, a minor amount of a three-component adduct is also observed. acs.org

The versatility of the butynoate core in cycloadditions is also demonstrated in 1,3-dipolar cycloadditions. Derivatives such as methyl 4-hydroxy-2-butynoate and methyl 4-oxo-2-butynoate have been used as dipolarophiles to react with diazo compounds, leading to the formation of functionalized pyrazoles. clockss.org

Table 3: Examples of Heterocycle Formation from 2-Butynoates

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Heterocyclic Product |

|---|---|---|---|---|

| Thioamide Annulation | Ethyl 2-butynoate | Thioamide | tri-n-butylphosphine | Thiazoline alkalisci.comchemsrc.com |

| [3+2] Cycloaddition | This compound | N-tosylimine | tributylphosphine | Pyrroline acs.org |

| 1,3-Dipolar Cycloaddition | Methyl 4-oxo-2-butynoate | Diazomethane | None | Pyrazole clockss.org |

Polymerization and Oligomerization Behavior of this compound

The presence of a reactive alkyne functional group allows this compound to undergo polymerization and oligomerization, although detailed studies on its homopolymerization are not widely reported. fishersci.comcymitquimica.com More commonly, its tendency to form oligomers is observed as a competing side reaction in other transformations. rsc.org

During phosphine-catalyzed conjugate addition reactions, ethyl 2-butynoate has been shown to form undesired oligomeric byproducts. rsc.org Mechanistic studies using electrospray ionization mass spectrometry (ESI-MS) have identified various phosphonium species resulting from the multiple additions of the alkyne. The process is believed to initiate from the zwitterionic intermediate formed by the addition of phosphine to the alkyne, which can then be attacked by another alkyne molecule instead of the intended nucleophile. rsc.org This initiates an oligomerization cascade.

Targeted oligomerization reactions have also been developed. Rhodium-catalyzed reactions of alkynoates with organoboron reagents can lead to controlled aryl- and alkylation-oligomerization products. rsc.org Additionally, phosphine catalysis can be used to generate zwitterionic intermediates from this compound that react with a second molecule of the butynoate, leading to dimeric structures that can be trapped by other reagents. researchgate.net The thermal oligomerization of related allenoate esters has been shown to produce dimeric cyclobutane (B1203170) derivatives, suggesting a potential pathway for this compound under thermal conditions. researchgate.net

Computational and Theoretical Chemistry Studies of Methyl 2 Butynoate

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to establishing the basic structural and electronic features of methyl 2-butynoate, which dictate its physical properties and chemical behavior.

The first step in the computational analysis of a molecule is typically to find its most stable three-dimensional structure(s) through geometry optimization. For a molecule like this compound, conformational isomerism is possible, primarily concerning rotation around the single bonds. The most significant rotation is about the C(O)-O bond of the ester functional group. This leads to different spatial arrangements of the methyl ester group relative to the alkyne backbone.

Computational methods, such as those using genetic algorithms or systematic searches, are employed to explore the potential energy surface and identify all stable conformers (local minima). arxiv.org For each identified conformer, a geometry optimization is performed to find the precise bond lengths and angles that correspond to the lowest energy state for that conformation. For this compound, the conformers would primarily differ in the dihedral angle of the ester group. While detailed conformational searches specifically for this compound are not extensively published, the principles are well-established from studies on similar esters like methyl butanoate. nih.gov

Optimized geometric parameters for this compound have been calculated as part of broader reaction mechanism studies. For instance, in a study of its reaction with trimethylphosphine (B1194731), the geometry of the isolated this compound molecule was optimized using DFT at the B3LYP/6-31+G(d) level. pku.edu.cn Key structural parameters from such calculations provide a foundational understanding of its molecular framework.

Table 1: Selected Optimized Geometrical Parameters for this compound (Data derived from computational studies)

| Parameter | Bond/Angle | Description | Typical Calculated Value (Å or °) |

| Bond Length | C≡C | Length of the carbon-carbon triple bond | ~1.21 Å |

| Bond Length | C-C≡ | Length of the single bond adjacent to the alkyne | ~1.46 Å |

| Bond Length | C=O | Length of the carbonyl double bond | ~1.21 Å |

| Bond Length | C(O)-O | Length of the ester C-O single bond | ~1.34 Å |

| Bond Length | O-CH₃ | Length of the ester O-methyl bond | ~1.44 Å |

| Bond Angle | C-C≡C | Angle along the alkyne and adjacent carbon | ~179° |

| Bond Angle | ≡C-C=O | Angle around the carbonyl carbon | ~125° |

| Bond Angle | O=C-O | Angle within the ester group | ~124° |

Note: The exact values can vary slightly depending on the level of theory and basis set used for the calculation. The near-linear C-C≡C angle is characteristic of sp-hybridized carbons.

Understanding the electronic structure is crucial for explaining a molecule's reactivity. The electron-withdrawing nature of the ester group significantly influences the electron density distribution across the this compound molecule. This makes the alkyne "electron-deficient" and thus susceptible to attack by nucleophiles. nih.gov

Computational techniques like Natural Bond Orbital (NBO) and Mulliken population analysis are used to quantify the distribution of electronic charge on each atom. stackexchange.comresearchgate.netnih.gov NBO analysis, in particular, provides a reliable picture of charge distribution and orbital interactions by localizing orbitals into bonding, anti-bonding, and lone-pair descriptions. stackexchange.comresearchgate.net

For this compound, these analyses would show:

A significant negative charge on the two oxygen atoms due to their high electronegativity.

A significant positive charge on the carbonyl carbon, making it a primary electrophilic site.

Polarization of the C≡C triple bond, with the carbon atom adjacent to the ester group (C2) being more electrophilic than the terminal methyl-substituted carbon (C3). This polarization dictates the regioselectivity of nucleophilic additions.

Table 2: Expected Electronic Properties of this compound from Computational Analysis

| Property | Description | Expected Outcome | Implication for Reactivity |

| Atomic Charges | Distribution of partial charges on atoms. | Oxygen atoms are strongly negative; carbonyl carbon is strongly positive. | The carbonyl carbon and the alkyne carbons are primary sites for nucleophilic attack. |

| Bond Polarization | Uneven sharing of electrons in covalent bonds. | The C=O, C-O, and C≡C bonds are all significantly polarized. | Enhances the electrophilicity of the carbon atoms involved in these bonds. |

| Orbital Interactions | Delocalization of electron density from filled to empty orbitals. | Strong hyperconjugation effects involving the σ and π systems. | Stabilizes the molecule and influences the energy of frontier orbitals. |

Geometry Optimization and Conformer Search

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT is a workhorse of computational chemistry for studying the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the calculation of energy barriers.

A potential energy surface (PES) is a multidimensional map that connects the energy of a chemical system to its geometry. ugent.be By mapping the PES for a reaction, chemists can identify the lowest energy path from reactants to products, which includes any intermediates and transition states. acs.org

A detailed DFT study on the phosphine-catalyzed reaction of this compound (20) with trimethylphosphine (2) illustrates this process perfectly. pku.edu.cn The reaction proceeds via the nucleophilic attack of the phosphine (B1218219) on the alkyne. The computational study identified the key stationary points on the PES:

Reactants: Isolated this compound and trimethylphosphine.

Transition State (TS8): The highest energy point on the path leading to the initial adduct. In this structure, the new bond between the phosphorus atom and the C2 carbon of the butynoate is partially formed, with a calculated P-C2 bond length of 2.147 Å. pku.edu.cn

Intermediate (21): A zwitterionic 1,3-dipole that is formed immediately after the transition state.

This pathway was confirmed by connecting the transition state to the reactants and the intermediate using Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state. ugent.be

Once the transition states and intermediates are identified, their energies relative to the reactants can be calculated. These energy differences are the activation barriers and reaction enthalpies/free energies, which determine the kinetics and thermodynamics of the reaction.

Kinetic studies on the related ethyl 2-butynoate show that it is significantly less reactive towards phosphine nucleophiles than terminal alkynes (like ethyl propiolate), which is consistent with a high activation barrier. rsc.orgrsc.org

Table 3: Calculated Energies for the Reaction of this compound with Trimethylphosphine (Energies calculated in benzene (B151609) solvent model, in kcal/mol)

| Parameter | Description | Activation Enthalpy (ΔH‡) | Activation Free Energy (ΔG‡) | Reaction Enthalpy (ΔH) | Reaction Free Energy (ΔG) |

| Step 1: Nucleophilic Attack | Formation of the transition state (TS8) from reactants. | 17.6 pku.edu.cn | 29.2 pku.edu.cn | - | - |

| Step 2: Intermediate Formation | Formation of the 1,3-dipole intermediate (21) from reactants. | - | - | 14.2 pku.edu.cn | 23.2 pku.edu.cn |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgnumberanalytics.com The energy and spatial distribution (shape) of these orbitals are key to predicting how and where reactions will occur. nih.gov

For this compound, an electron-deficient alkyne, its reactivity with nucleophiles is governed by the interaction of the nucleophile's HOMO with the butynoate's LUMO. rsc.org

LUMO: The LUMO of this compound will be centered on the electron-deficient π-system. Computational analysis would show that the largest lobes (coefficients) of the LUMO are on the two alkyne carbons, C2 and C3. This indicates that these are the most likely sites for a nucleophile to attack.

HOMO: The HOMO is typically associated with the π-orbitals of the alkyne and carbonyl group, as well as the lone pairs on the oxygen atom. In reactions with electrophiles, these would be the sites of interaction.

The energy gap between the HOMO of a nucleophile and the LUMO of this compound is a critical factor. lupinepublishers.comchemmethod.com A smaller energy gap leads to a stronger, more stabilizing interaction, and therefore a faster reaction. FMO analysis can thus be used to rationalize the regioselectivity and stereoselectivity of cycloaddition reactions and other additions to the alkyne. pku.edu.cnnih.gov For example, in the phosphine addition, the interaction between the phosphine's HOMO (the lone pair) and the butynoate's LUMO (the π* anti-bonding orbital of the alkyne) is the dominant electronic interaction that initiates the reaction. pku.edu.cn

Table 4: Application of FMO Theory to this compound Reactivity

| FMO Component | Role in Reaction | Predicted Interaction Site |

| LUMO (Lowest Unoccupied MO) | Acts as the electrophile . Accepts electrons from a nucleophile. | The C2 and C3 carbons of the alkyne bond. |

| HOMO (Highest Occupied MO) | Acts as the nucleophile . Donates electrons to an electrophile. | The π-system of the alkyne and the oxygen lone pairs. |

| HOMO-LUMO Gap | The energy difference between the nucleophile's HOMO and the butynoate's LUMO. | A smaller gap indicates a more favorable interaction and higher reactivity. |

Activation Energy Barriers and Reaction Enthalpies

Computational Spectroscopy and Property Prediction

Computational methods serve as powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical approaches allow for the estimation of spectra and the calculation of molecular properties, providing insights that complement experimental findings.

Estimation of Nuclear Magnetic Resonance (NMR) Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means is a significant area of theoretical chemistry, often utilizing methods like Density Functional Theory (DFT). These calculations aim to determine the chemical shifts of nuclei such as ¹H and ¹³C. The process typically involves using a method known as Gauge-Independent Atomic Orbital (GIAO) to calculate chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). ceitec.cz

However, accurately predicting NMR chemical shifts, particularly for proton and carbon atoms in flexible groups like methyl substituents, can be challenging. Studies have shown that discrepancies can arise between calculated and experimental values. For instance, DFT calculations for methyl groups on certain organic dyes have shown significant deviation from experimental shifts observed in solvents like DMSO-d6. The accuracy of these predictions can be enhanced by employing hybrid density functional methods that are empirically optimized for computing chemical shifts in specific solvents.

Recent advancements have also seen the application of Graph Neural Networks (GNN) for predicting NMR spectral properties. arxiv.org These models can achieve high accuracy, with reported mean absolute errors (MAEs) of around 2.05 ppm for ¹³C shifts and 0.16 ppm for ¹H shifts in certain datasets. arxiv.org While experimental ¹H NMR spectra for this compound are available, detailed computational studies focused specifically on predicting its complete ¹H and ¹³C NMR spectra are not prevalent in the surveyed literature. chemicalbook.com

Calculation of Vibrational Frequencies and Infrared Absorption Bands

Theoretical calculations are frequently employed to determine the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. For molecules involved in chemical reactions, these calculations serve a dual purpose. They are used to characterize the nature of stationary points on a potential energy surface, confirming whether an optimized structure is an energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). pku.edu.cn This analysis is crucial for understanding reaction mechanisms.

The most common method for these calculations is DFT, with the B3LYP functional being widely used in conjunction with various basis sets, such as 6-311++G(d,p). polyu.edu.hk The computed harmonic frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations.

In the context of reaction studies involving this compound, vibrational frequencies have been computed to characterize transition states and intermediates. pku.edu.cn For example, in the phosphine-catalyzed cycloaddition reaction, vibrational frequency calculations were performed on the reaction intermediates to verify their structural identity on the computed energy surface. pku.edu.cn

Below is a representative table illustrating the type of data obtained from a DFT (B3LYP/6-311++G(d,p)) calculation of vibrational frequencies for a related nitrobenzaldehyde molecule, which showcases the assignment of key vibrational modes.

| Mode Number | Assignment | Calculated Frequency (cm⁻¹) | Experimental IR Intensity |

| 5 | C-H stretch (aldehyde) | 2785 | Medium |

| 6 | C=O stretch | 1722 | Very Strong |

| 14 | C-H bend (aldehyde) | 1391 | Strong |

| 30 | NO₂ rock | 670 | Strong |

| This table is illustrative and based on data for 4-nitrobenzaldehyde (B150856) to show the format of computational results. |

Kinetic Modeling and Rate Constant Determination for Elementary Reactions

Kinetic modeling and the determination of rate constants are essential for understanding the reactivity of this compound in elementary chemical reactions. Computational chemistry provides a framework for calculating activation energies and modeling reaction pathways.

One such modeled reaction is the nucleophilic attack by a phosphine on an alkynoate, which is a key step in many organocatalytic processes. pku.edu.cnrsc.org For the reaction between trimethylphosphine and this compound, DFT calculations have been used to map the energy surface. pku.edu.cn These computations revealed that the initial nucleophilic attack requires a significant activation free energy (ΔG‡) of 29.2 kcal/mol in benzene, with an activation enthalpy (ΔH‡) of 17.6 kcal/mol. pku.edu.cn

| Reactants | Parameter | Solvent | Value (kcal/mol) |

| This compound + Trimethylphosphine | Activation Free Energy (ΔG‡) | Benzene | 29.2 pku.edu.cn |

| This compound + Trimethylphosphine | Activation Enthalpy (ΔH‡) | Gas Phase | 17.6 pku.edu.cn |

Experimental kinetics studies, often conducted using photometric and NMR spectroscopic methods, provide quantitative data on reaction rates. rsc.orgresearchgate.net The reactivity of various phosphines towards ethyl 2-butynoate, a close structural analogue of this compound, has been systematically investigated. rsc.org The second-order rate constants (k₂) for these phospha-Michael additions demonstrate how the electronic and steric properties of the phosphine nucleophile influence the reaction rate. rsc.orgresearchgate.net

The following table summarizes the experimentally determined second-order rate constants for the reaction of different phosphines with ethyl 2-butynoate in dichloromethane (B109758) at 20 °C.

| Phosphine Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| PBu₃ | 1.10 × 10⁻¹ rsc.org |

| PPh₃ | 1.48 × 10⁻⁴ rsc.org |

| Data is for the reaction with ethyl 2-butynoate, a close analogue of this compound. rsc.org |

These combined computational and experimental approaches provide a detailed understanding of the factors governing the kinetics of elementary reactions involving the this compound scaffold.

Advanced Spectroscopic Characterization Techniques for Methyl 2 Butynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of methyl 2-butynoate, offering unparalleled insight into its molecular structure.

Proton (¹H) NMR spectroscopy confirms the structural connectivity of this compound by identifying the distinct proton environments within the molecule. The spectrum typically displays two key signals corresponding to the methyl group attached to the oxygen atom (methoxy group) and the methyl group attached to the alkyne carbon.

The chemical shifts (δ) are a critical aspect of ¹H NMR data. For this compound, the methoxy (B1213986) protons (O-CH₃) typically resonate at a different frequency than the acetylenic methyl protons (C≡C-CH₃), allowing for their unambiguous assignment. These chemical shifts provide valuable information about the electronic environment of the protons. chemicalbook.com

Table 1: Representative ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) |

| -OCH₃ | 3.76 |

| -CH₃ | 2.03 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

Furthermore, ¹H NMR is an invaluable tool for real-time reaction monitoring. For instance, in reactions involving this compound, the disappearance of its characteristic proton signals and the appearance of new signals corresponding to the product can be tracked to determine reaction progress and completion.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a comprehensive analysis of the carbon framework.

The spectrum of this compound will exhibit signals for the carbonyl carbon of the ester group, the two sp-hybridized carbons of the alkyne, the methoxy carbon, and the methyl carbon attached to the alkyne. The distinct chemical shifts of these carbons are indicative of their bonding environment.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O | 154.3 |

| -C ≡ | 84.1 |

| ≡C - | 72.8 |

| -OC H₃ | 52.6 |

| -C H₃ | 3.9 |

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

For more complex molecules derived from or incorporating the this compound moiety, two-dimensional (2D) NMR techniques are essential for unambiguous structure determination. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu While this compound itself does not exhibit proton-proton coupling, in its derivatives, COSY spectra would show correlations between adjacent protons, helping to piece together molecular fragments. weebly.com

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and another connecting the acetylenic methyl proton signal to its corresponding carbon signal. researchgate.net

These 2D NMR techniques, when used in combination, provide a powerful toolkit for the detailed structural analysis of complex organic molecules. slideshare.netoxinst.com

In reactions where this compound is a substrate in phosphine-catalyzed processes, Phosphorus-31 (³¹P) NMR spectroscopy is a vital tool for mechanistic studies. figshare.com This technique allows for the direct observation of the phosphorus-containing catalyst and any phosphorus-containing intermediates that form during the reaction.

The chemical shift in a ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom. By monitoring the changes in the ³¹P NMR spectrum over the course of a reaction, researchers can identify the formation of phosphine-alkyne adducts and track the conversion of the catalyst through its various states in the catalytic cycle. nih.gov For example, the reaction of azophosphines with ethyl 2-butynoate has been monitored by ³¹P{¹H} NMR spectroscopy to observe the formation of five-membered heterocycles. chemrxiv.org This information is instrumental in understanding the reaction mechanism and optimizing reaction conditions. acs.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Elucidation

Mass Spectrometry (MS) Methodologies

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, which is critical for its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC is first used to separate the compound from any impurities or other components in a mixture. The separated components then enter the mass spectrometer, where they are ionized and fragmented. jfda-online.com

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The molecular ion peak in the mass spectrum of this compound confirms its molecular weight. The fragmentation pattern, which shows the masses of the smaller charged fragments, provides a "fingerprint" that is characteristic of the molecule's structure and can be used for its definitive identification. GC-MS is therefore an indispensable tool for confirming the purity of this compound and for identifying it as a product in chemical reactions. researchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis prowess of high-resolution mass spectrometry. This method is exceptionally well-suited for analyzing complex mixtures, such as those generated during organic synthesis or in metabolomic studies, where compounds like this compound might be present alongside reactants, products, and byproducts.

The primary advantage of LC-MS/MS is its ability to physically separate components of a mixture before they are introduced into the mass spectrometer. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap systems, provide highly accurate mass measurements, which aids in determining the elemental composition of an unknown compound or distinguishing between isobaric species (molecules with the same nominal mass but different exact masses). While liquid chromatography separates mixtures, mass spectrometry offers sensitive and selective detection, which can reduce the need for complete chromatographic separation. The data-dependent acquisition (DDA) mode in LC-MS/MS allows for survey scans to detect abundant ions, which are then automatically selected for fragmentation (MS/MS), yielding structural information for identification. This makes the technique invaluable for both the targeted quantification of known compounds and the untargeted screening of complex samples.

Below is a table outlining typical parameters for an LC-MS/MS system applicable for the analysis of small organic molecules like this compound in complex mixtures.

| Parameter | Setting | Purpose |

| LC System | ||

| Column | Reversed-phase (e.g., C18) or HILIC | Separates compounds based on polarity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid | Organic component for eluting compounds. |

| Gradient | Linear gradient from low to high %B (e.g., 5% to 99% B) | Elutes compounds with varying polarities over the course of the run. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation and elution. |

| MS System | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates gas-phase ions from the eluted liquid sample; positive mode is suitable for esters. |

| Spray Voltage | 3.5 - 4.5 kV | Assists in the formation of an aerosol and subsequent ionization. |

| Capillary Temperature | 200 - 320 °C | Aids in desolvation of the charged droplets. |

| Mass Analyzer | Orbitrap or Quadrupole Time-of-Flight (Q-TOF) | Measures the mass-to-charge ratio of ions with high resolution and accuracy. |

| Scan Range (m/z) | 100 - 1000 | Defines the mass range over which ions are detected. |

| MS1 Resolution | > 60,000 | Ensures high accuracy in mass measurement for precursor ions. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Fragments selected precursor ions to generate product ions for structural elucidation. |

Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) for Transient Intermediates

Pressurized Sample Infusion Electrospray Ionization Mass Spectrometry (PSI-ESI-MS) is a specialized technique for the real-time monitoring of chemical reactions. It involves the continuous introduction of a reacting solution directly into the ESI source of a mass spectrometer, allowing for the detection and characterization of all charged species in the solution, including short-lived catalytic intermediates. This method is particularly powerful for mechanistic studies of reactions involving charged intermediates that would be invisible to other techniques like NMR.

A key application of PSI-ESI-MS has been in studying the phosphine-mediated conjugate addition of an alcohol to a butynoate ester, a reaction class directly relevant to this compound. In a study using ethyl-2-butynoate, PSI-ESI-MS, combined with NMR spectroscopy, provided detailed insights into the reaction progress. The technique is sensitive only to charged species, making it ideal for observing the postulated organophosphonium intermediates in such reactions. By monitoring the reaction mixture over time, researchers can track the formation and consumption of these transient species, helping to elucidate the reaction mechanism and identify pathways leading to byproduct formation.

The experimental setup for PSI-ESI-MS is relatively simple, using positive pressure from a balloon or gas cylinder to transfer the reaction solution via PEEK tubing into the mass spectrometer's ESI source. This setup ensures that data can be acquired in an air- and moisture-free environment.

| Parameter | Description | Source |

| Reaction Setup | ||

| Reactants | Ethyl-2-butynoate (2.50 mmol), Ethanol (B145695) (12.5 mmol) | |

| Solvent | Acetonitrile (5.0 mL) | |

| Vessel | Schlenk flask with stir bar and septum | |

| Infusion Setup | ||

| Tubing | PEEK tubing inserted into the reaction mixture | |

| Infusion Method | Continuous infusion to a T-junction with a make-up flow of acetonitrile (15 μL min−1) from a syringe pump | |

| MS Parameters | ||

| Instrument | Micromass Q-ToF micro mass spectrometer | |

| Ionization Mode | Positive Mode Electrospray Ionization (ESI) | |

| Source Temperature | 70°C | |

| Desolvation Temperature | 140°C | |

| Capillary Voltage | 2900 V | |

| Collision Voltage (MS/MS) | 2-45 V |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes. This absorption pattern creates a unique spectral "fingerprint" for the molecule. For this compound, FTIR spectroscopy is used to confirm the presence of its key functional groups: the alkyne (C≡C) and the ester (C=O and C-O). The analysis of post-shock mixtures from the decomposition of related compounds like methyl butanoate has been performed using FTIR, demonstrating its utility in identifying products qualitatively.

The characteristic absorption bands for this compound can be predicted based on its structure. An IR spectrum for this compound is available in chemical databases, confirming these characteristic features.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| C≡C | Stretch | ~2240 | Strong, sharp band characteristic of a disubstituted alkyne. |

| C=O | Stretch (Ester) | ~1720 | Strong, sharp band due to the carbonyl group. |

| C-O | Stretch (Ester) | ~1250 | Strong band for the C-O single bond stretch. |

| C-H | Stretch (sp³ - Methyl) | ~2960 | Medium to weak bands for the methyl groups. |

Attenuated Total Reflection-FTIR (ATR-FTIR) Spectroscopy

Attenuated Total Reflection-FTIR (ATR-FTIR) is a sampling technique that has broadly expanded the applications of FTIR spectroscopy. It allows for the direct analysis of solid and liquid samples with minimal to no preparation. The technique works by pressing a sample against an ATR crystal (commonly diamond or germanium) with a high refractive index. An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy from this evanescent wave, and the attenuated IR beam is then directed to the detector.

This methodology is particularly advantageous for monitoring chemical reactions in real-time, as the restricted penetration depth of the IR energy allows for high-quality spectra to be recorded even from optically dense reaction mixtures. For a compound like this compound, ATR-FTIR could be used to monitor its synthesis or subsequent reactions in solution by tracking the disappearance of reactant peaks and the appearance of product peaks. The technique is also effective for the surface analysis of powder mixtures. Because the path length is independent of sample thickness, it provides consistent and reproducible spectra for a wide variety of sample types.

X-ray Diffraction Studies for Solid-State Structure Determination

While this compound itself is a liquid at room temperature, its solid-state structure can be investigated by studying crystalline derivatives. Research has shown that this compound readily participates in reactions to form stable, crystalline organometallic complexes. The structures of these complexes have been successfully determined using single-crystal X-ray diffraction.

For example, the reaction of this compound with a phosphido niobocene complex yielded a new heteroniobacycle, whose molecular structure was confirmed by X-ray diffraction. In another study, the reaction of this compound with a platinum carbonyl chloride complex in the presence of water and carbon monoxide led to the formation of a substituted diplatina-dioxapentalene complex. The structure of a triphenylphosphine (B44618) derivative of this complex was solved using X-ray diffraction, revealing a nearly flat molecule with square

Synthetic Applications and Broader Utility of Methyl 2 Butynoate

Key Building Block in the Construction of Complex Organic Molecules

The unique electronic properties of methyl 2-butynoate, specifically its electron-deficient alkyne, render it a key precursor in the synthesis of diverse and complex organic molecules. nordmann.globalmyuchem.com It is utilized as a starting material or intermediate in the preparation of compounds such as phenanthrenes and benzoindolyl carboxylates. chemicalbook.com Furthermore, its ethyl ester analogue, ethyl 2-butynoate, which exhibits similar reactivity, is employed in rhodium-catalyzed codimerization reactions with alkenes to produce functionalized 1,3-dienes. myuchem.comchemicalbook.insigmaaldrich.com The reactivity of the alkyne allows for its participation in various addition and cycloaddition reactions, expanding its utility as a fundamental component in multistep syntheses. cymitquimica.comresearchgate.net

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound and its derivatives are extensively used in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds.

Ethyl 2-butynoate, a compound with reactivity analogous to this compound, serves as a precursor in the synthesis of tricyclic aziridine (B145994) derivatives. chemicalbook.insigmaaldrich.comcymitquimica.comchemicalbook.com These complex nitrogen-containing scaffolds are constructed using the butynoate backbone as a key structural element. The specific reaction pathways leverage the electrophilic nature of the alkyne to build the fused ring system characteristic of these aziridines. myuchem.comsigmaaldrich.comcymitquimica.com

The synthesis of thiazolines, a class of five-membered heterocyclic compounds containing both nitrogen and sulfur, can be accomplished using ethyl 2-butynoate. sigmaaldrich.com The reaction involves the annulation of thioamides with ethyl 2-butynoate, a process catalyzed by tri-n-butylphosphine. sigmaaldrich.comsigmaaldrich.com This method provides an efficient route to substituted thiazolines.

Table 1: Synthesis of Thiazolines using Ethyl 2-butynoate

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Thioamide | Ethyl 2-butynoate | Tri-n-butylphosphine | Thiazoline (B8809763) derivative |

This compound is a valuable dienophile in aza-Diels-Alder reactions for constructing highly substituted pyridine (B92270) rings. kchem.org For instance, the reaction of an imine, generated in situ from ethyl acetoacetate (B1235776) and an ortho-substituted benzaldehyde, with this compound in refluxing toluene (B28343) leads to the regioselective formation of a 1,4-dihydropyridine (B1200194) framework. kchem.orgbeilstein-journals.org This approach was successfully applied in the synthesis of Amlodipine, a significant cardiovascular drug. kchem.org

Table 2: Aza-Diels-Alder Synthesis of a Dihydropyridine (B1217469) Intermediate

| Diene Component | Dienophile | Conditions | Product | Regioselectivity |

| Imine (from Knoevenagel adduct of ethyl acetoacetate & 2-chlorobenzaldehyde) | This compound | Dry toluene, reflux | 1,4-Dihydropyridine derivative | >50:1 |

The synthesis of pyridazine (B1198779) derivatives, six-membered heterocycles with two adjacent nitrogen atoms, can also involve alkyne precursors. google.comthieme-connect.derjptonline.org While specific examples detailing the direct use of this compound are part of broader synthetic strategies, the incorporation of the butynoate structural unit is a key step in building the pyridazine core through cycloaddition or condensation reactions. For example, palladium-catalyzed iminoannulation of unsymmetrical alkynes like this compound with bromoimines has been shown to produce 3,4-disubstituted imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to pyridazines. clockss.org

A hydroxylated derivative, methyl 4-hydroxy-2-butynoate, serves as a critical dipolarophile in the synthesis of the nucleoside analogue 8-Aza-3-deazaguanosine. orgsyn.orgorgsyn.org The synthesis proceeds via a 1,3-dipolar cycloaddition reaction between methyl 4-hydroxy-2-butynoate and 2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl azide (B81097). cdnsciencepub.comcdnsciencepub.comresearchgate.net This key step yields a crystalline triazole intermediate, methyl 5-hydroxymethyl-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-υ-triazole-4-carboxylate. cdnsciencepub.comcdnsciencepub.com Subsequent functional group transformations and ammonolysis-induced ring annulation convert this intermediate into the target nucleoside analogue, 8-Aza-3-deazaguanosine. cdnsciencepub.comcdnsciencepub.com

Preparation of Functionalized Alkenylsilanols

Ethyl 2-butynoate is utilized as a starting material for the preparation of functionalized alkenylsilanols. chemicalbook.insigmaaldrich.comcymitquimica.comchemicalbook.com These silicon-containing organic compounds are synthesized by exploiting the reactivity of the alkyne in the butynoate structure. The process typically involves the addition of a silyl (B83357) group and subsequent transformations to yield the desired alkenylsilanol products. sigmaaldrich.comcymitquimica.com

Role in Stereoretentive Cross-Coupling Reactions

This compound serves as a valuable precursor for the synthesis of substrates used in stereoretentive cross-coupling reactions. Its alkyne functionality allows for the stereoselective introduction of substituents, leading to the formation of stereodefined alkenes, which are crucial building blocks in organic synthesis. orgsyn.org The primary application of this compound in this context is its conversion into β-ketoester enol tosylates. These enol tosylates are effective cross-coupling partners in various transition metal-catalyzed reactions. orgsyn.orgtcichemicals.com

A general and stereocomplementary method involves the preparation of β-ketoester enol tosylates, such as methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate, from β-ketoesters, which can be derived from this compound. tcichemicals.com These enol tosylates can then participate in cross-coupling reactions, such as Negishi and Sonogoshira reactions, where the geometry of the double bond is retained in the final product. tcichemicals.com

Iron-catalyzed cross-coupling reactions have also demonstrated excellent stereoretention using enol tosylates derived from related starting materials. orgsyn.orgorgsyn.org For instance, an iron-catalyzed methylation cross-coupling of a (Z)-enol tosylate proceeds with high yield and excellent Z-stereoretentivity. orgsyn.org The reaction's success is often dependent on the specific catalyst system and additives, such as the use of Fe(acac)₃ and TMEDA, which can enhance Z-selectivity. orgsyn.org These methods provide a robust pathway to (Z)-stereodefined trisubstituted alkenes, which are typically more challenging to synthesize compared to their (E)-isomers due to their inherent thermodynamic instability. orgsyn.orgorgsyn.org

The significance of this methodology lies in its ability to control the stereochemical outcome of the reaction, providing access to specific isomers that are pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products. tcichemicals.com

Table 1: Examples of Stereoretentive Cross-Coupling Reactions

| Starting Material Derivative | Reaction Type | Catalyst/Reagents | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate | Negishi Coupling | Pd catalyst, Organozinc reagent | Substituted butenoate | Retained (Z) | tcichemicals.com |

| Methyl (Z)-3-(p-toluenesulfonyloxy)but-2-enoate | Sonogashira Coupling | Pd catalyst, Cu(I), Alkyne | Alkynyl butenoate | Retained (Z) | tcichemicals.com |

Contributions to the Total Synthesis of Natural Products (e.g., Waixenicin A)

This compound and its close analog, ethyl 2-butynoate, have proven to be instrumental starting materials in the total synthesis of complex natural products. A prominent example is the first asymmetric total synthesis of (+)-Waixenicin A, a Xenia diterpenoid that is a potent and selective inhibitor of the TRPM7 ion channel. acs.orgnih.gov

In the retrosynthetic analysis of Waixenicin A, the complex structure is broken down into simpler, more accessible fragments. acs.org One of the key building blocks required for the synthesis is an allylic iodide fragment. organic-chemistry.org The synthesis of this crucial intermediate begins with ethyl 2-butynoate (a chemically similar ester to this compound). acs.orgmyuchem.com

The synthesis of this key fragment from ethyl 2-butynoate involves a three-step sequence. acs.org This fragment is then used in a critical diastereoselective conjugate addition/trapping sequence to construct the characteristic trans-fused oxabicyclo[7.4.0]tridecane ring system of Waixenicin A. acs.orgnih.gov Specifically, the lithium salt of a dithiane is added to an enone, and the resulting enolate is trapped in situ with the iodide fragment derived from ethyl 2-butynoate. acs.orgorganic-chemistry.org This sequence establishes key stereocenters and builds a significant portion of the carbon skeleton of the natural product. acs.org

The successful incorporation of this fragment highlights the utility of simple, commercially available alkynoates like methyl or ethyl 2-butynoate in providing the foundational atoms for complex stereocontrolled constructions in natural product synthesis. The journey from a simple four-carbon ester to a key component of a complex marine natural product underscores the power of modern synthetic organic chemistry. acs.orgorganic-chemistry.org

Table 2: Key Steps in the Synthesis of Waixenicin A Involving an Ethyl 2-butynoate Derivative

| Synthetic Stage | Key Reactant Derived from Ethyl 2-butynoate | Reaction | Purpose in Total Synthesis | Reference |

|---|---|---|---|---|

| Fragment Synthesis | Allylic Iodide | 3-step synthesis from ethyl 2-butynoate | Preparation of a key building block | acs.org |

| Core Assembly | Ketone intermediate 14 | Conjugate addition of a lithiated dithiane to an enone, followed by enolate trapping with the allylic iodide | Construction of the bicyclic core and installation of the side chain | acs.orgorganic-chemistry.org |

Q & A

Q. Example Workflow :

- Optimize geometry at B3LYP/6-31G(d) level.

- Compare computed IR spectra with experimental data to validate models .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound in heterocyclic synthesis?

Answer:

Systematic Review : Compile data from peer-reviewed studies (e.g., Sigma-Aldrich applications vs. academic syntheses) and normalize variables (e.g., catalyst loading, solvent) .

Replicate Experiments : Reproduce conflicting studies under identical conditions, ensuring adherence to method details (e.g., tri-n-butylphosphine purity) .

Statistical Analysis : Apply ANOVA or t-tests to assess significance of discrepancies, reporting p-values per journal guidelines .

Q. Common Pitfalls :

- Uncontrolled moisture levels altering catalyst activity.

- Variability in starting material purity (e.g., ≥95% GC-grade vs. technical grade) .

Basic: What safety protocols are essential when handling this compound?

Answer:

Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irrit. 2 and Eye Irrit.) .

Ventilation : Use fume hoods to mitigate inhalation risks; vapor pressure is ~12 mmHg at 25°C.

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose per local regulations (e.g., EPA guidelines) .

Note : Toxicological data are limited; assume hazards comparable to structurally similar alkynoates (e.g., ethyl 2-butynoate) .

Advanced: What strategies mitigate side reactions during esterification of this compound?

Answer:

Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to reduce acid-catalyzed dimerization.

In Situ Monitoring : Use TLC (hexane:ethyl acetate = 4:1) or GC-MS to detect intermediates like 2-butynoic acid.

Stoichiometric Control : Limit methanol excess to ≤20% to minimize transesterification byproducts.

Low-Temperature Quenching : Halt reactions at 85% conversion to avoid thermal degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten